molecular formula C10H12BrN B11883430 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B11883430
M. Wt: 226.11 g/mol
InChI Key: BVVQAZYPEJCWHA-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C10H12BrN It is a derivative of indanamine, featuring a bromine atom at the 7th position and a methyl group at the 4th position on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 4-methyl-2,3-dihydro-1H-inden-1-one followed by amination. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

After bromination, the resulting 7-bromo-4-methyl-2,3-dihydro-1H-inden-1-one is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step converts the ketone group to an amine group, yielding the desired this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one or 7-bromo-4-methylindan-1-carboxylic acid.

    Reduction: 4-Methyl-2,3-dihydro-1H-inden-1-amine.

    Substitution: 7-Hydroxy-4-methyl-2,3-dihydro-1H-inden-1-amine or 7-amino-4-methyl-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloro-1-methyl-1H-indazole-3-amine: Similar structure with a chlorine atom instead of a methyl group.

    4-Methyl-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    7-Bromo-4-methyl-2-methylindole: Contains an indole ring instead of an indane ring, leading to different chemical properties.

Uniqueness

7-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both a bromine atom and a methyl group on the indane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

7-bromo-4-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12BrN/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4,9H,3,5,12H2,1H3

InChI Key

BVVQAZYPEJCWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(C2=C(C=C1)Br)N

Origin of Product

United States

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